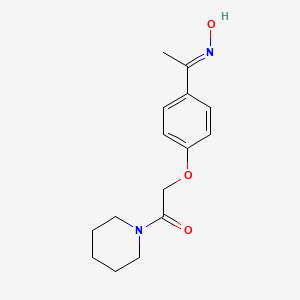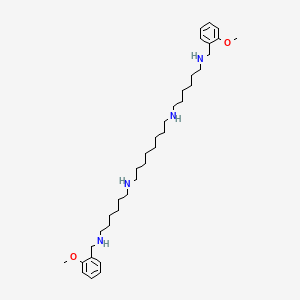
Sodium Phosphate P-32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Phosphate P-32 is a radiopharmaceutical compound that contains the radioactive isotope phosphorus-32. This compound is used primarily in the medical field for the treatment of certain types of cancer and other diseases. The radioactive phosphorus-32 emits beta particles, which can effectively destroy cancerous cells by causing DNA damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium Phosphate P-32 is synthesized by irradiating sulfur-32 with neutrons, resulting in the formation of phosphorus-32. The reaction can be represented as: [ {32}S(n,p){32}P ] Alternatively, phosphorus-32 can be produced by irradiating phosphorus-31 with neutrons: [ {31}P(n,\gamma){32}P ]
Industrial Production Methods: In industrial settings, the production of phosphorus-32 typically involves the neutron bombardment of elemental sulfur or red phosphorus in a nuclear reactor. The irradiated material is then processed to extract phosphorus-32, which is subsequently converted into this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium Phosphate P-32 undergoes various chemical reactions, including:
Oxidation: Phosphorus-32 can be oxidized to form phosphoric acid.
Reduction: Reduction reactions can convert phosphorus-32 into elemental phosphorus.
Substitution: Phosphorus-32 can participate in substitution reactions, where it replaces other atoms or groups in a molecule.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various organic and inorganic reagents depending on the specific reaction.
Major Products:
Oxidation: Phosphoric acid (H₃PO₄)
Reduction: Elemental phosphorus (P)
Substitution: Various substituted phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Sodium Phosphate P-32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in molecular biology to label DNA and RNA for various experiments.
Medicine: Utilized in the treatment of certain cancers, such as polycythemia vera and leukemia, by targeting and destroying cancerous cells.
Industry: Applied in the production of radioactive stents and patches for medical use
Wirkmechanismus
The mechanism of action of Sodium Phosphate P-32 involves the emission of beta particles, which directly damage the DNA of target cells. This damage leads to the formation of double-strand breaks in the DNA, ultimately resulting in cell death. The beta particles also ionize intracellular water, producing cytotoxic free radicals and superoxides that further damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Phosphorus-32: A pure beta-emitter used in similar applications.
Sodium Iodide I-131: Another radiopharmaceutical used for treating thyroid cancer.
Yttrium-90: A more powerful beta-emitter used in cancer therapy.
Uniqueness: Sodium Phosphate P-32 is unique due to its specific beta-emission properties, which make it highly effective in targeting and destroying cancer cells. Its relatively long half-life of 14.26 days provides logistical advantages for medical applications .
Eigenschaften
CAS-Nummer |
8027-28-9 |
|---|---|
Molekularformel |
HNa2O4P |
Molekulargewicht |
142.959 g/mol |
IUPAC-Name |
disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane |
InChI |
InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1 |
InChI-Schlüssel |
BNIILDVGGAEEIG-JCIGTKTHSA-L |
Isomerische SMILES |
O[32P](=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)


![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)



![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)



![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10774326.png)
